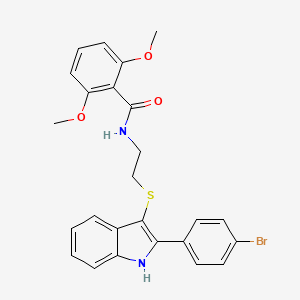

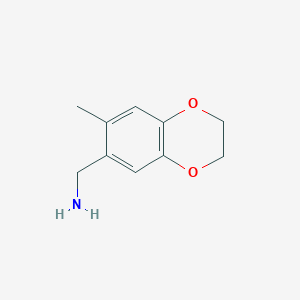

tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate” is a chemical compound with the molecular formula C23H20O6 . It’s a part of a class of compounds known as benzofurans . Benzofurans are used as synthetic intermediates in the preparation of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves the use of synthetic methods for preparing N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, a compound of formula (3), and its use thereof for the preparation of other compounds . A one-pot three-step reaction of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate with a series of salicylaldehydes has been described for the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of “this compound” includes a benzofuran moiety and a chromen moiety . The benzofuran moiety is a pharmaceutically significant scaffold, present in numerous naturally occurring and synthetic biologically active molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives often involve palladium or nickel-catalysed coupling reactions . The development of facile and practical methods with easily accessible precursors for the construction of 2-(benzofuran-2-yl)quinoline compounds is highly desirable and valuable .

科学的研究の応用

Polymerization Initiators and Organic Synthesis

Di-tert. butyl peroxide, a compound related in functionality to the tert-butyl group in the query compound, has been studied for its role as an initiator in the polymerization of styrene. This research demonstrates the potential of tert-butyl-based compounds in facilitating polymerization processes, highlighting the tert-butyl group's utility in generating polymers with specific end-group functionalities (Allen & Bevington, 1961).

Material Science and Electroluminescence

Benzofuran derivatives have been synthesized and evaluated for their applications in organic electroluminescence (OEL). The research into linear benzofuran trimers, for instance, explores their potential as materials for OEL, demonstrating how structural modifications, like the introduction of tert-butyl groups, can impact solubility, aggregation, and emission properties. This work underlines the relevance of benzofuran and tert-butyl functionalities in developing new materials for electronic applications (Anderson, Taylor, & Verschoor, 2004).

Catalysis and Synthetic Applications

Research on di-tert-butylneopentylphosphine and its use in palladium-catalyzed reactions, such as the α-arylation of ketones, showcases the importance of tert-butyl groups in ligand design for catalysis. This work suggests that tert-butyl containing ligands can enhance the efficiency and selectivity of catalytic processes, offering pathways for the synthesis of complex organic molecules, including benzofurans (Raders et al., 2014).

Apoptosis Induction in Cancer Research

While not directly related to the exact compound , research on benzofuran-2-acetic ester derivatives has shown potential in inducing apoptosis in breast cancer cells. This indicates the broader therapeutic and biological research interest in benzofuran derivatives, suggesting potential areas of investigation for related compounds in cancer treatment and drug development (Giordano et al., 2017).

将来の方向性

Benzofuran derivatives, including “tert-butyl 2-((4-(benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl)oxy)acetate”, have potential applications in medicinal chemistry due to their various biological activities . The development of new synthetic methods and the exploration of their biological activities could be valuable directions for future research .

特性

IUPAC Name |

tert-butyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O6/c1-14-9-20-16(11-19(14)27-13-23(26)30-24(2,3)4)17(12-22(25)29-20)21-10-15-7-5-6-8-18(15)28-21/h5-12H,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCSUNWQTXBLGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OC(C)(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2389806.png)

![1-[1-(thiolan-3-yl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2389809.png)

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2389810.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2389813.png)

![tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2389815.png)

![2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B2389819.png)

![N-(4-fluorophenyl)-2-((3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2389820.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide](/img/structure/B2389825.png)